Octafluorocyclopentane

CAS No.: 139064-01-0

Cat. No.: VC14280441

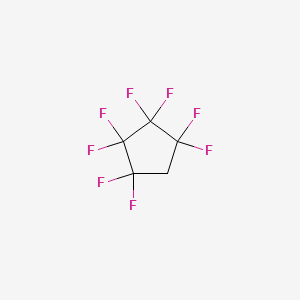

Molecular Formula: C5H2F8

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139064-01-0 |

|---|---|

| Molecular Formula | C5H2F8 |

| Molecular Weight | 214.06 g/mol |

| IUPAC Name | 1,1,2,2,3,3,4,4-octafluorocyclopentane |

| Standard InChI | InChI=1S/C5H2F8/c6-2(7)1-3(8,9)5(12,13)4(2,10)11/h1H2 |

| Standard InChI Key | GGMAUXPWPYFQRB-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(C(C1(F)F)(F)F)(F)F)(F)F |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.06 g/mol |

| Boiling Point | 79°C |

| Density (25°C) | 1.68 g/cm³ |

| Vapor Pressure (20°C) | 120 mmHg |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary route to octafluorocyclopentane involves the radical fluorination of cyclopentane using cobalt(III) fluoride () under controlled conditions. This exothermic reaction proceeds via a chain mechanism, where fluorine atoms sequentially replace hydrogen at temperatures exceeding 200°C .

Industrial Production

Patented continuous-flow systems optimize yield (up to 92%) by regulating residence time and fluorine partial pressure. Post-synthesis purification employs fractional distillation at reduced pressures (50–100 mmHg) to isolate the product from perfluorinated byproducts like perfluorocyclopentene .

Chemical Reactivity and Mechanisms

Substitution Pathways

In the presence of alkoxide ions (), selective fluoride displacement occurs at the least sterically hindered positions. For example:

This reactivity underpins its utility in synthesizing fluorinated macrocycles, where sequential substitutions build complex architectures .

Applications in Industry and Research

Heat Transfer Fluids

The compound’s high thermal stability () and low global warming potential (GWP = 320) make it a candidate for high-temperature heat exchangers in aerospace systems .

Polymer Additives

Incorporating octafluorocyclopentane into polyethylene matrices reduces dielectric constants () by 40%, enhancing performance in high-frequency insulators .

| Hazard Parameter | Value |

|---|---|

| NFPA Health Rating | 3 |

| Flash Point | Non-flammable |

| PPE Requirements | Gloves, goggles, fume hood |

Comparative Analysis with Related Compounds

Perfluorocyclopentane vs. Linear Perfluoroalkanes

The cyclic structure of octafluorocyclopentane confers a 15% lower viscosity than perfluorohexane () while maintaining comparable thermal stability. This difference arises from reduced chain entanglement in the cyclic analog.

Recent Research Developments

A 2024 computational study elucidated the electronic factors governing octafluorocyclopentane’s substitution patterns, enabling rational design of fluorinated macrocycles for drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume